(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
The compound (2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
is a complex organic molecule. It contains a chromen-3-yl group, which is a common structural motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-3-yl group is a bicyclic structure, and the compound also contains a nitrile group and a ketone group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the chromen-3-yl group could impart aromaticity, while the nitrile and ketone groups could influence its polarity .Scientific Research Applications
Reactivity with Amines : Budzisz Elż and Pastuszko Slawomir (1999) investigated the reaction of dimethyl 2-methyl and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with aliphatic and aromatic amines. They discovered a novel class of cyclic phosphonic analogues of chromone, with potential applications in organic synthesis and possibly pharmacology (Budzisz & Pastuszko, 1999).
Cycloaddition Reactions : Yavari and Fadakar (2021) explored the [3 + 2]-cycloaddition reaction of nitrile imines with 3-formylchromone-Meldrum’s acid adducts. This reaction, under ultrasound irradiation, led to the formation of reverse-orientation products, indicating a unique behavior of this compound under specific conditions (Yavari & Fadakar, 2021).
Knoevenagel Condensation : Shelke et al. (2009) reported the green, mild, and efficient synthesis of 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-1,3-dioxane-4,6-diones through Knoevenagel condensation. This method has significant advantages such as simplicity, mild conditions, and excellent yields, which can be beneficial in various synthetic applications (Shelke et al., 2009).
Formation of Novel Heterocyclic Systems : Bondarenko et al. (2016) synthesized 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives. Their method led to the formation of a novel heterocyclic system with potential applications in the development of new pharmaceuticals and organic materials (Bondarenko et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2Z)-2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-17(2,3)16(22)9(7-20)4-10-8-23-15-12(14(10)21)5-11(18)6-13(15)19/h4-6,8H,1-3H3/b9-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJNQJGPAYKOM-WTKPLQERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=COC2=C(C1=O)C=C(C=C2Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=COC2=C(C1=O)C=C(C=C2Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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